molecular formula C9H8ClNO2 B1444510 7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1353878-10-0

7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No. B1444510
M. Wt: 197.62 g/mol
InChI Key: QVDBWIVQDRJMDO-UHFFFAOYSA-N
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Description

The compound “7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one” is a derivative of the isoindolone family . Isoindolones are a type of heterocyclic compound, which are widely found in nature and have been routinely employed as herbal medicines since early ages .

Scientific Research Applications

Synthetic Approaches to Unsymmetrically Substituted Compounds

Research has focused on developing efficient strategies for the selective modification of coumarins, which share some structural similarities with the target compound. These efforts aim to facilitate the synthesis of new drug candidates and the total synthesis of natural products, highlighting the importance of chemical modifications in drug development and the study of natural compounds (R. Fatykhov et al., 2020).

Radical Scavengers and Cell Impairment

Chromones and their derivatives, which include structural motifs related to the target compound, have been studied for their antioxidant potential. These compounds are found in the human diet and are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. The antioxidant properties are crucial for neutralizing active oxygen and inhibiting free radical processes, thereby preventing or delaying cell impairment leading to diseases (Preeti Yadav et al., 2014).

Environmental Fate and Behavior of Parabens

Research on parabens, which are structurally distinct but relevant due to their widespread use and environmental presence, has shed light on their fate and behavior in aquatic environments. This work underscores the importance of understanding the environmental impact of chemical compounds, including their biodegradability and potential to form more stable and persistent chlorinated by-products (Camille Haman et al., 2015).

Future Directions

The future directions for research on “7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one” and similar compounds could involve further investigation of their biological properties and potential applications in medicine .

properties

IUPAC Name

7-chloro-6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-4-2-5-3-11-9(13)6(5)7(10)8(4)12/h2,12H,3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDBWIVQDRJMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)Cl)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 3
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 4
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 5
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 6
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

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